molecular formula C12H17NO5 B8535586 2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carboxylic acid

2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carboxylic acid

Cat. No. B8535586
M. Wt: 255.27 g/mol
InChI Key: QMBWUTRYPHTUPA-UHFFFAOYSA-N
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 2-[4-(2-methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carboxylic acid methyl ester (713 mg, 2.65 mmol) in THF (15 mL) was treated at rt with 1N NaOH (6.7 mL, 6.70 mmol) and the reaction mixture was stirred for 1 h at rt. The solvents were removed under reduced pressure. The residue was treated with sat. aq. NH4Cl, and acidified to pH 4-5 with 1N HCl. The aq. layer was extracted with CH2Cl2 and the combined org. extracts were dried over Na2SO4, filtered, and the solvent was removed under reduced pressure to give the title compound as a white solid. TLC: rf (4:1 CH2Cl2-MeOH)=0.5. LC-MS-conditions 02: tR=0.75 min [M+H]+=256.31.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[4-(2-methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carboxylic acid methyl ester
Quantity
713 mg
Type
reactant
Reaction Step Two
Name
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.C[O:4][C:5]([C:7]1[N:8]=[C:9]([CH2:12][CH2:13][CH2:14][CH2:15][C:16]2([CH3:21])[O:20][CH2:19][CH2:18][O:17]2)[O:10][CH:11]=1)=[O:6].[OH-].[Na+]>C1COCC1>[CH3:21][C:16]1([CH2:15][CH2:14][CH2:13][CH2:12][C:9]2[O:10][CH:11]=[C:7]([C:5]([OH:6])=[O:4])[N:8]=2)[O:20][CH2:19][CH2:18][O:17]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
2-[4-(2-methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carboxylic acid methyl ester
Quantity
713 mg
Type
reactant
Smiles
COC(=O)C=1N=C(OC1)CCCCC1(OCCO1)C
Name
Quantity
6.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with sat. aq. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(OCCO1)CCCCC=1OC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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